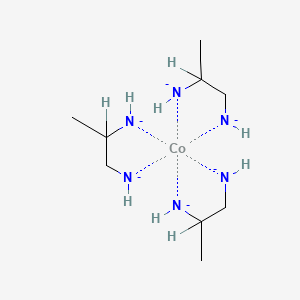
2-Heptanone, 7,7-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptanone, 7,7-dimethoxy- is an organic compound belonging to the class of ketones It is characterized by the presence of a ketone functional group and two methoxy groups attached to the seventh carbon atom in the heptanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 7,7-dimethoxy- can be achieved through several methods. One common approach involves the reaction of heptanone with methanol in the presence of an acid catalyst to introduce the methoxy groups. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Another method involves the use of dimethyl sulfate as a methylating agent to introduce the methoxy groups.
Industrial Production Methods
Industrial production of 2-Heptanone, 7,7-dimethoxy- often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptanone, 7,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of heptanoic acid or heptanal.
Reduction: Formation of 7,7-dimethoxyheptanol.
Substitution: Formation of various substituted heptanones depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Heptanone, 7,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential role as a pheromone and its effects on biological systems.
Medicine: Investigated for its potential use as a local anesthetic and its interactions with biological targets.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of 2-Heptanone, 7,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, as a pheromone, it binds to odorant receptors in rodents, triggering a behavioral response. In the context of its anesthetic properties, it may interact with ion channels or receptors in nerve cells, leading to the inhibition of nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Heptanone: A ketone with a similar structure but without the methoxy groups.
Heptanal: An aldehyde with a similar carbon chain length.
7-Methoxyheptanone: A compound with only one methoxy group.
Uniqueness
2-Heptanone, 7,7-dimethoxy- is unique due to the presence of two methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This structural feature makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
36727-64-7 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
7,7-dimethoxyheptan-2-one |
InChI |
InChI=1S/C9H18O3/c1-8(10)6-4-5-7-9(11-2)12-3/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
XHDQZRPNGLIVHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
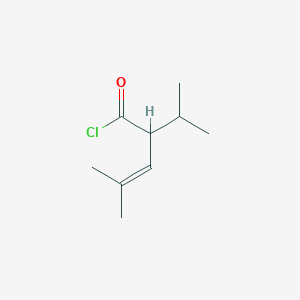
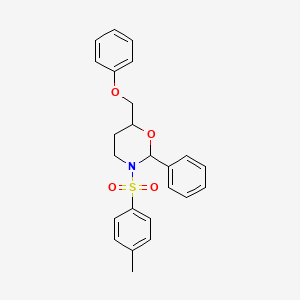
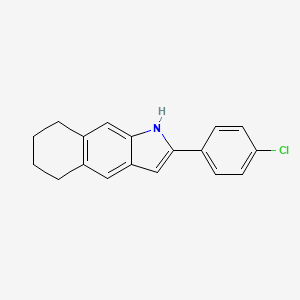
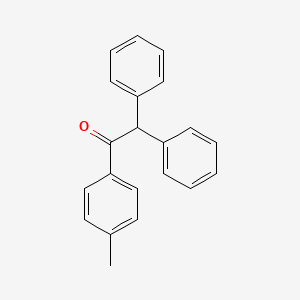

![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)

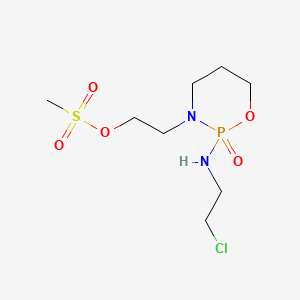
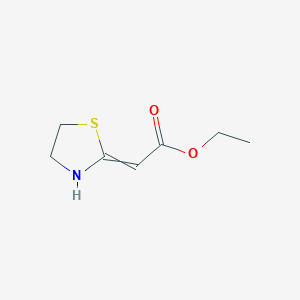
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)


